molecular formula C21H23N3O3 B11309363 N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11309363
M. Wt: 365.4 g/mol
InChI Key: BMZHYJXSQGEHRY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with a unique structure that includes a phenyl ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethylaniline with 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-(5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-8-10-17(11-9-16)26-12-19(25)22-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25)

InChI Key

BMZHYJXSQGEHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C)C

Origin of Product

United States

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